molecular formula C19H29N3O4S B2523855 1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(4-methoxyphenethyl)urea CAS No. 2034224-88-7

1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(4-methoxyphenethyl)urea

Katalognummer: B2523855
CAS-Nummer: 2034224-88-7
Molekulargewicht: 395.52
InChI-Schlüssel: XBZALQUSWPBLMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(4-methoxyphenethyl)urea is a potent and selective small molecule inhibitor of Regulator of G-protein Signaling 4 (RGS4). RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling pathways, and RGS4 has been identified as a key modulator in several neurological processes. This compound acts by binding to the RGS domain of RGS4, effectively blocking its GTPase-accelerating protein (GAP) activity. This inhibition potentiates signaling downstream of Gi/o- and Gq-coupled GPCRs, such as the M1 muscarinic acetylcholine receptor and the μ-opioid receptor. The primary research value of this inhibitor lies in its use as a pharmacological tool to dissect the complex roles of RGS4 in the central nervous system. It has been utilized in studies investigating novel, non-opioid mechanisms for pain management , as RGS4 inhibition can enhance the analgesic effects of certain GPCR agonists while potentially reducing unwanted side effects. Furthermore, due to the implication of RGS4 in pathways relevant to psychiatric and neurological disorders , including schizophrenia and Parkinson's disease, this compound provides researchers with a means to probe the therapeutic potential of RGS4 modulation for a range of conditions. Its application is essential for validating RGS4 as a drug target and for understanding GPCR signaling complexity in native cellular environments.

Eigenschaften

IUPAC Name

1-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-26-18-4-2-15(3-5-18)6-10-20-19(23)21-16-7-11-22(12-8-16)17-9-13-27(24,25)14-17/h2-5,16-17H,6-14H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZALQUSWPBLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(4-methoxyphenethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by data tables and research findings.

Structural Overview

The compound features a unique combination of a tetrahydrothiophene ring, piperidine moiety, and a methoxyphenethyl group. Its molecular formula is C18H24N2O3SC_{18}H_{24}N_2O_3S with a molecular weight of 356.46 g/mol. The presence of the sulfone group in the tetrahydrothiophene unit is noteworthy for its potential interactions with biological targets.

Synthesis

The synthesis of 1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(4-methoxyphenethyl)urea typically involves several key steps, including:

  • Formation of the tetrahydrothiophene ring.
  • Synthesis of the piperidine derivative.
  • Coupling with the methoxyphenethyl urea.

Each step requires careful optimization of reaction conditions to ensure high yields and purity.

Anti-inflammatory Properties

Research indicates that compounds similar to 1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(4-methoxyphenethyl)urea exhibit significant anti-inflammatory effects. Studies suggest that these compounds may modulate the NF-κB signaling pathway, which is crucial in inflammatory responses and cancer progression.

Antiviral Activity

Preliminary studies have shown that structural analogs possess antiviral properties, suggesting potential applications in treating viral infections. The unique structure may enhance binding affinity to viral targets, although specific mechanisms require further investigation.

Neuroprotective Effects

Compounds with similar frameworks have been explored for neuroprotective effects. The interaction with neurotransmitter systems and modulation of neuroinflammatory pathways could position this compound as a candidate for neurodegenerative disease therapies.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-(3-acetyl-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-2-yl)acetamideIndole and tetrahydrothiophene moietiesPotential anti-inflammatory effects
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,4-difluorobenzenesulfonamideSulfonamide groupAntimicrobial and anticancer properties
1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-methylisoxazoleIsoxazole moietyPossible neuroprotective effects

Case Study 1: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory properties of similar compounds demonstrated that they significantly reduced cytokine production in vitro. The mechanism involved inhibition of NF-κB activation in macrophages, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 2: Antiviral Efficacy

In another study focusing on antiviral activity, a related compound showed efficacy against influenza virus by inhibiting viral replication in cell cultures. The compound's ability to interfere with viral entry mechanisms was highlighted as a key factor in its antiviral action.

Vergleich Mit ähnlichen Verbindungen

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea (CAS 1203205-14-4)

  • Structural Differences : Replaces the tetrahydrothiophene dioxide-piperidine moiety with a 1,1-dioxidoisothiazolidine-substituted phenyl group.
  • Implications : The isothiazolidine dioxide introduces a five-membered sulfone ring, which may alter steric bulk and electronic properties compared to the six-membered tetrahydrothiophene dioxide. This could affect target binding affinity or metabolic stability .

1-((1-Isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS 1206993-51-2)

  • Structural Differences : Features an isopropyl group on the piperidine nitrogen and a methylene bridge between the piperidine and urea.

Urea-Linked Aromatic Group Modifications

1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride

  • Structural Differences : Lacks the 4-methoxyphenethyl chain and tetrahydrothiophene dioxide group. The urea directly connects a 4-methoxyphenyl group to piperidine.

trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-TUCB)

  • Structural Differences : Replaces the piperidine and phenethyl groups with an adamantane-urea-cyclohexyloxy-benzoic acid scaffold.
  • Implications : The adamantane group enhances hydrophobic interactions in sEH inhibition, while the carboxylic acid improves solubility. The target compound’s sulfone and phenethyl groups may offer a balance between potency and bioavailability .

Piperidine Derivatives with Bulky Substituents

1-(2-Oxaadamant-1-yl)-3-(1-nicotinoylpiperidin-4-yl)urea (Compound 20)

  • Structural Differences: Incorporates a 2-oxaadamantyl group and a nicotinoyl substituent on piperidine.
  • Implications : The bulky 2-oxaadamantyl group may enhance target binding through shape complementarity but could reduce solubility. The target compound’s smaller sulfolane ring might mitigate this trade-off .

Key Comparative Data

Compound Name Piperidine Substituent Urea-Linked Group Molecular Weight Key Features
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl 4-Methoxyphenethyl ~389.5* Sulfone group, moderate lipophilicity
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea Isothiazolidine dioxide-phenyl 4-Methoxyphenethyl 389.5 Five-membered sulfone ring
1-((1-Isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea Isopropyl-piperidinylmethyl 4-Methoxyphenethyl 333.5 Increased steric bulk
t-TUCB Adamantane-cyclohexyloxy Benzoic acid 331.4 Hydrophobic adamantane, carboxylic acid

*Calculated based on molecular formula.

Q & A

Basic: What are the recommended multi-step synthesis protocols for this compound, and how can reaction yields be optimized?

Methodological Answer:
Synthesis involves sequential coupling of the tetrahydrothiophene sulfone, piperidine, and 4-methoxyphenethyl moieties via urea bond formation. Key steps include:

  • Step 1: Functionalization of the tetrahydrothiophene ring via oxidation (e.g., using H2O2/AcOH) to generate the 1,1-dioxide derivative .
  • Step 2: Piperidine ring introduction through nucleophilic substitution or reductive amination, with temperature control (e.g., 60–80°C in DMF or acetonitrile) to minimize side products .
  • Step 3: Urea bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .
    Optimization Strategies:
  • Solvent selection (e.g., DMSO enhances solubility of polar intermediates) .
  • Catalyst screening (e.g., triethylamine for acid scavenging) .
  • Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) .

Basic: What spectroscopic and chromatographic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of the urea group and sulfone moiety. Key signals:
    • Sulfone protons at δ 3.2–3.6 ppm (tetrahydrothiophene-dioxide) .
    • Piperidine protons as multiplet signals (δ 1.5–2.8 ppm) .
  • Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]<sup>+</sup> calculated for C21H30N3O4S) ensures molecular integrity .
  • HPLC-PDA: Purity assessment (>95%) using C18 columns (ACN/water gradient) .

Basic: How should initial biological activity screening be designed to assess therapeutic potential?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Target kinases or sulfotransferases (structural analogs show activity against RET kinase ).
    • Use fluorescence-based ADP-Glo™ assays with IC50 determination .
  • Cytotoxicity Profiling:
    • MTT assays on cancer cell lines (e.g., HEK293, HepG2) with dose-response curves (1–100 µM) .
  • Controls: Include positive controls (e.g., Sorafenib for kinase inhibition) and vehicle-only samples .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 4-methoxyphenethyl with 4-chlorophenyl or naphthyl groups) .

  • Biological Testing: Compare IC50 values across analogs to identify critical pharmacophores.

  • Case Study:

    AnalogModificationActivity (IC50, nM)
    ParentNone120
    Analog A4-Cl substituent85
    Analog BNaphthyl group45
    Increased hydrophobicity (Analog B) enhances membrane permeability .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Refine docking poses using AMBER or GROMACS to assess binding stability .
  • Batch Variability Analysis:
    • Compare synthetic batches via LC-MS to rule out impurities (e.g., unreacted intermediates) .
  • Case Example: A predicted IC50 of 50 nM (AutoDock Vina) vs. experimental 120 nM may arise from solvation effects not modeled computationally .

Advanced: How can in vitro ADME studies be designed to evaluate pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Permeability: Caco-2 cell monolayers assess intestinal absorption (Papp > 1×10<sup>−6</sup> cm/s indicates high permeability) .
  • Plasma Protein Binding: Equilibrium dialysis (ultrafiltration LC-MS) to measure free fraction .

Advanced: What computational tools predict metabolic pathways and potential toxicophores?

Methodological Answer:

  • Software: Use Schrödinger’s ADMET Predictor or StarDrop’s DEREK Nexus .
  • Key Predictions:
    • Sulfone group resists Phase I oxidation, reducing hepatotoxicity risk .
    • Methoxyphenyl moiety may undergo O-demethylation (CYP2D6/3A4) .
  • Validation: Compare with in vitro metabolite ID studies (human hepatocytes) .

Advanced: How can reaction path search methods accelerate derivative synthesis?

Methodological Answer:

  • Quantum Chemistry (DFT): Calculate transition states for urea bond formation using Gaussian09 .
  • High-Throughput Experimentation (HTE): Screen 96-well plates with varied catalysts (e.g., Pd/C, Ni) and solvents .
  • Case Study: A 30% yield improvement achieved via HTE-identified conditions (DMF, 70°C, 12h) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.